Mycophenolate (sodium)

Pharmacokinetics Transplant Immunology Bioavailability

Mycophenolate sodium (EC-MPS) is a delayed-release immunosuppressant that addresses gastric intolerance common to MMF. Sourcing requires bioequivalence confirmation (720 mg EC-MPS = 1000 mg MMF) and dissolution validation: generic lots show as low as 62.3% release vs. 104.9% innovator at intestinal pH 6.8, making independent quality verification essential for reliable AUC-guided therapy and patient outcomes.

Molecular Formula C17H19NaO6
Molecular Weight 342.3 g/mol
Cat. No. B12507287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMycophenolate (sodium)
Molecular FormulaC17H19NaO6
Molecular Weight342.3 g/mol
Structural Identifiers
SMILESCC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)[O-])O.[Na+]
InChIInChI=1S/C17H20O6.Na/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3;/h4,20H,5-8H2,1-3H3,(H,18,19);/q;+1/p-1
InChIKeyDOZYTHNHLLSNIK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mycophenolate Sodium (EC-MPS) Procurement and Selection Guide: Active MPA with Delayed-Release Formulation


Mycophenolate sodium, administered as enteric-coated mycophenolate sodium (EC-MPS), is the sodium salt of mycophenolic acid (MPA), a potent, selective, non-competitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH) [1]. It is formulated as a delayed-release tablet designed to release the active moiety, MPA, in the small intestine rather than the stomach [2]. This formulation strategy aims to reduce the direct gastric irritation associated with immediate-release MPA prodrugs, thereby addressing a key clinical limitation of other MPA formulations [3].

Why Mycophenolate Sodium Cannot Be Interchanged: Evidence of Formulation-Dependent Differences in PK and Tolerability


Despite delivering the same active moiety (MPA) as other MPA formulations, mycophenolate sodium (EC-MPS) is not interchangeable with mycophenolate mofetil (MMF) due to significant differences in pharmacokinetic (PK) profiles, dissolution properties, and clinical tolerability [1]. The enteric coating of EC-MPS fundamentally alters the time course of MPA absorption, delaying Tmax and creating a distinct concentration-time profile that renders standard therapeutic drug monitoring (TDM) strategies for MMF unreliable for EC-MPS [2]. Furthermore, the quality and performance of generic EC-MPS formulations can vary substantially, with some failing to meet pharmaceutical equivalence standards for dissolution, which directly impacts drug absorption and potential efficacy [3]. Therefore, procurement decisions must be guided by rigorous, formulation-specific evidence rather than simple active-ingredient equivalence.

Mycophenolate Sodium Quantitative Differentiation: Head-to-Head Data vs. MMF and Generics


Mycophenolate Sodium vs. MMF: Delayed Tmax Demonstrates Functional Enteric Coating

In a direct head-to-head comparison in de novo heart transplant recipients, enteric-coated mycophenolate sodium (EC-MPS, 1080 mg bid) demonstrated a consistently delayed time to maximum concentration (Tmax) compared to mycophenolate mofetil (MMF, 1500 mg bid) [1]. This delay, attributable to the enteric coating, shifts the primary site of MPA release from the stomach to the small intestine [1].

Pharmacokinetics Transplant Immunology Bioavailability

Mycophenolate Sodium vs. MMF: Equivalent MPA Exposure at Different Doses

A crossover study in stable renal transplant patients established the bioequivalent MPA exposure between EC-MPS and MMF, providing the basis for dose conversion [1]. Specifically, a 720 mg dose of EC-MPS was found to deliver an equivalent area under the curve (AUC) to a 1000 mg dose of MMF [1].

Pharmacokinetics Bioequivalence Dosing

Mycophenolate Sodium vs. MMF: Improved Gastrointestinal Tolerability in Conversion Studies

In a randomized, multicenter trial of renal transplant recipients experiencing GI adverse events on MMF, conversion to EC-MPS led to a significantly lower incidence of GI complications, particularly diarrhea, and improved patient-reported quality of life [1].

Gastrointestinal Tolerability Quality of Life Patient Adherence

Mycophenolate Sodium vs. MMF: Different TDM Requirements and Poor Trough Correlation

The distinct concentration-time profile of EC-MPS invalidates standard MMF-based therapeutic drug monitoring (TDM) strategies. A recent analysis of 299 kidney transplant recipients demonstrated that trough levels (C0) are a poor predictor of total drug exposure (AUC) for EC-MPS compared to MMF [1].

Therapeutic Drug Monitoring Pharmacokinetics Dosing Strategy

Mycophenolate Sodium (Myfortic) vs. Generic EC-MPS (Femulan): Superior Dissolution and Lower Variability

A comparative dissolution study of the innovator product (Myfortic) and a generic EC-MPS formulation (Femulan) revealed significant differences in drug release at intestinal pH, with the generic failing to meet acceptable quality standards [1].

Pharmaceutical Quality Dissolution Testing Generic Equivalence

Optimized Application Scenarios for Mycophenolate Sodium Based on Comparative Evidence


Immunosuppression in Patients with Pre-existing or High-Risk for MMF-Induced GI Intolerance

Mycophenolate sodium (EC-MPS) is the preferred MPA formulation for patients with a history of gastrointestinal intolerance to mycophenolate mofetil (MMF). As demonstrated in randomized conversion trials, switching from MMF to equimolar doses of EC-MPS significantly reduces the incidence of GI complications, particularly diarrhea, and improves patient-reported quality of life [1]. This scenario is directly supported by the 19.2 percentage point reduction in GI events (P=0.015) observed in the study by Ortega et al. [1].

Clinical Settings Requiring Precise Therapeutic Drug Monitoring (TDM) with AUC-Guided Dosing

Given the poor correlation between trough levels and total drug exposure for EC-MPS (r=0.34) compared to MMF (r=0.85) [1], this formulation is best utilized in transplant centers equipped with the capability to perform AUC-guided therapeutic drug monitoring or validated limited sampling strategies. Clinicians should not rely on standard trough-level monitoring for EC-MPS dose adjustments.

Pharmaceutical Procurement and Formulary Management Prioritizing Bioequivalent Dosing and Quality Control

Procurement of mycophenolate sodium should be based on the established bioequivalence conversion (720 mg EC-MPS = 1000 mg MMF) [1] and stringent quality specifications. The substantial variability in dissolution performance observed between innovator and generic EC-MPS formulations (e.g., 104.9% vs. 62.3% release at pH 6.8) [2] underscores the necessity for independent quality verification to ensure adequate and predictable immunosuppressive efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mycophenolate (sodium)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.